Piperidine-1-carboximidamide Hydrobromide
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Overview
Description
Piperidine-1-carboximidamide Hydrobromide is a unique chemical compound with the empirical formula C6H14BrN3 . It is a solid substance and is part of the category of halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of this compound is 208.10 . The SMILES string representation is Br.NC(=N)N1CCCCC1 . The InChI representation is 1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 208.10 . The storage temperature is between 28 C .Scientific Research Applications
Antiplatelet Aggregation Activity : Research by Youssef et al. (2011) demonstrated that carbamoylpyridine and carbamoylpiperidine analogues, which include Piperidine-1-carboximidamide Hydrobromide derivatives, show significant antiplatelet aggregating properties. This finding suggests potential applications in preventing blood clots and treating cardiovascular diseases (Youssef et al., 2011).
Cancer Research : Bryan et al. (2012) identified Piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), suggesting its potential use in cancer therapy, particularly in targeting specific kinases involved in cancer cell growth and proliferation (Bryan et al., 2012).
Antihistaminic Activity : Janssens et al. (1985) synthesized and evaluated the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, indicating the potential of this compound derivatives in treating allergies and related conditions (Janssens et al., 1985).
Anti-hyperglycemic Evaluation : Moustafa et al. (2021) conducted a study on carboximidamides derived from cyanamides linked with piperidine, showing their effectiveness in reducing blood glucose levels, indicating a potential application in diabetes management (Moustafa et al., 2021).
Inhibition of Fatty Acid Amide Hydrolase : Ahn et al. (2007) explored Piperidine/piperazine ureas as FAAH inhibitors, suggesting their potential as analgesic and anxiolytic/antidepressant agents. This research highlights the role of this compound derivatives in modulating endocannabinoid system-related pathways (Ahn et al., 2007).
Mechanism of Action
While the specific mechanism of action for Piperidine-1-carboximidamide Hydrobromide is not provided, piperidine compounds have been observed to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
properties
IUPAC Name |
piperidine-1-carboximidamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTPMDPAIHTZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380464 |
Source
|
Record name | Piperidine-1-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332367-56-3 |
Source
|
Record name | Piperidine-1-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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